4-Bromo-6-chloronicotinamide is a chemical compound that belongs to the class of halogenated nicotinamides. It is characterized by the presence of bromine and chlorine substituents on the aromatic ring of the nicotinamide structure. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions involving nicotinamide derivatives. Its synthesis typically involves halogenation processes, where bromine and chlorine are introduced into the nicotinamide structure under controlled conditions.
4-Bromo-6-chloronicotinamide is classified as an organic compound, specifically a halogenated derivative of nicotinamide. It falls under the category of heterocyclic compounds due to its nitrogen-containing aromatic ring.
The synthesis of 4-bromo-6-chloronicotinamide can be achieved through several methods, primarily involving halogenation reactions. A common approach includes:
An example synthesis method involves heating nicotinamide with bromine and chlorine in a solvent such as dichloromethane or dimethylformamide, often using a catalyst to enhance reaction efficiency. The reaction can be monitored using techniques like thin-layer chromatography to ensure completion.
The molecular formula for 4-bromo-6-chloronicotinamide is . The structural representation includes:
C1=C(C=NC(=C1C(=O)N)Br)Cl
.4-Bromo-6-chloronicotinamide can participate in various chemical reactions, including:
Reagents commonly used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The choice of conditions significantly influences the reaction pathways and yields.
The mechanism of action for 4-bromo-6-chloronicotinamide involves its interaction with biological targets, which may include enzymes or receptors relevant in pharmacological contexts.
4-Bromo-6-chloronicotinamide has several scientific applications:
4-Bromo-6-chloronicotinamide is a synthetic derivative of nicotinamide (NAM), strategically modified with halogen atoms at the 4 and 6 positions of the pyridine ring. This structural alteration positions it as a potential modulator in the NAD⁺ salvage pathway, a critical metabolic route for recycling NAM into NAD⁺ across bacteria, fungi, and invertebrates. Nicotinamidases (also termed Pnc1 enzymes) catalyze the hydrolysis of NAM to nicotinic acid (NA), initiating a cascade where NA is converted to NAD⁺ via the Preiss-Handler pathway. Microbial pathogens like Streptococcus pneumoniae, Borrelia burgdorferi, and Plasmodium falciparum rely exclusively on this salvage pathway due to the absence of de novo NAD⁺ biosynthesis genes [1] [4].
Kinetic studies reveal that nicotinamidases exhibit high catalytic efficiency, with kcat values typically >1 s⁻¹ and Km for NAM in the low micromolar range (2–110 µM) [1]. While direct kinetic data for 4-bromo-6-chloronicotinamide hydrolysis are limited, its structural similarity to NAM suggests potential recognition by nicotinamidases. However, the halogen substitutions likely alter binding affinity and turnover rates due to steric hindrance and electronic effects. This interaction may perturb NAD⁺ regeneration, particularly in pathogens dependent on the salvage pathway, making it a candidate for antimicrobial targeting.
Table 1: Key Kinetic Parameters of Microbial Nicotinamidases
Source Organism | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
---|---|---|---|---|
S. cerevisiae | Nicotinamide | 42 ± 3 | 1.2 ± 0.1 | 2.86 × 10⁴ |
B. burgdorferi | Nicotinamide | 110 ± 10 | 1.8 ± 0.2 | 1.64 × 10⁴ |
P. falciparum | Nicotinamide | 2.1 ± 0.3 | 0.9 ± 0.1 | 4.29 × 10⁵ |
Adapted from characterization data in [1]
4-Bromo-6-chloronicotinamide acts as a substrate analogue for nicotinamidases, leveraging its structural mimicry of NAM to competitively inhibit these enzymes. The catalytic mechanism of nicotinamidases involves a universally conserved cysteine residue (e.g., Cys136 in S. pneumoniae) that nucleophilically attacks the amide carbonyl of NAM, forming a tetrahedral thiohemiacetal intermediate stabilized by an oxyanion hole [1]. The halogen atoms in 4-bromo-6-chloronicotinamide disrupt this process:
This inhibition is mechanistically analogous to nicotinaldehyde derivatives, which are potent competitive inhibitors of nicotinamidases with Ki values in the nanomolar range (e.g., 11 nM for S. pneumoniae). Like these aldehydes, 4-bromo-6-chloronicotinamide likely forms a reversible complex with the enzyme but resists hydrolysis due to electronic destabilization of the transition state [1]. In vitro studies using the glutamate dehydrogenase (GDH)-coupled assay—which monitors ammonia release during NAM hydrolysis—confirm that halogenated NAM analogues reduce catalytic velocity (Vmax) and increase apparent Km for native substrates [1].
Table 2: Inhibition Constants of Nicotinamidase Inhibitors
Inhibitor Type | Example Compound | Ki (nM) | Target Enzyme | Mechanism |
---|---|---|---|---|
Aldehyde analogue | Nicotinaldehyde | 11 ± 2 | S. pneumoniae Pnc1 | Competitive, thiohemiacetal formation |
Halogenated nicotinamide | 4-Bromo-6-chloronicotinamide | Under investigation | P. falciparum Pnc1 | Competitive substrate analogue |
Indirectly, 4-bromo-6-chloronicotinamide may influence sirtuin activity by modulating intracellular NAM pools. Sirtuins (SIRT1–7) are NAD⁺-dependent deacetylases regulating lifespan, metabolism, and stress responses. NAM is a potent feedback inhibitor of sirtuins, binding to a conserved "C-pocket" to inhibit NAD⁺ cleavage [5]. Nicotinamidases enhance sirtuin activity by depleting NAM, thereby alleviating this inhibition. Overexpression of nicotinamidases in S. cerevisiae, D. melanogaster, and C. elegans extends lifespan by boosting SIRT1 orthologs [1].
By inhibiting microbial nicotinamidases, 4-bromo-6-chloronicotinamide could elevate intracellular NAM, suppressing sirtuin-mediated deacetylation. For example:
While mammals lack nicotinamidases, 4-bromo-6-chloronicotinamide’s antimicrobial action could indirectly support host sirtuin function by eliminating pathogens that consume host NAD⁺. Pathogens like Mycobacterium tuberculosis deplete macrophage NAD⁺ via PncA, exacerbating inflammation. Inhibiting pathogen nicotinamidases preserves host NAD⁺ pools, potentially enhancing SIRT1-dependent anti-inflammatory responses [1] [5].
Table 3: Sirtuin Isoforms and Regulatory Roles
Sirtuin Isoform | Subcellular Location | Key Functions | Regulation by NAM |
---|---|---|---|
SIRT1 | Nucleus/Cytoplasm | DNA repair, metabolism, stress resistance | Competitive inhibition (Ki ~50 µM) |
SIRT2 | Cytoplasm | Cell cycle, tubulin deacetylation | Allosteric inhibition |
SIRT3 | Mitochondria | Fatty acid oxidation, ROS detoxification | Weak inhibition |
SIRT6 | Nucleus | DNA repair, telomere maintenance | No direct inhibition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7